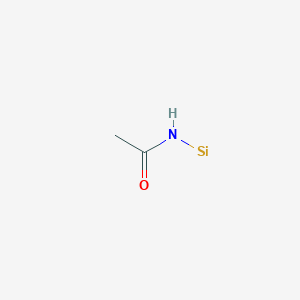
Acetamidosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamidosilane, also known as Acetamide, N-silyl-, is a chemical compound with the molecular formula C2H7NOSi and a molar mass of 89.17 g/mol This compound is characterized by the presence of an acetamide group bonded to a silicon atom, making it a unique organosilicon compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetamidosilane typically involves the reaction of acetamide with a silicon-containing reagent. One common method is the reaction of acetamide with chlorosilanes under controlled conditions. For example, acetamide can react with trimethylchlorosilane in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamidosilane can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silane derivatives.
Substitution: The silicon atom in this compound can participate in substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorosilanes are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Acetamidosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Mécanisme D'action
The mechanism of action of acetamidosilane involves its interaction with molecular targets through its silicon and acetamide groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The specific pathways and molecular targets depend on the context of its application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetamide: Similar in structure but with different functional groups.
N,N-Dimethylacetamide: Contains an acetamide group but lacks the silicon atom.
Silicon Tetrachloride: A silicon-containing compound with different reactivity.
Uniqueness
Acetamidosilane is unique due to the presence of both acetamide and silicon in its structure, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C2H4NOSi |
|---|---|
Poids moléculaire |
86.14 g/mol |
InChI |
InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4) |
Clé InChI |
OPQKHIDGIUXNHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


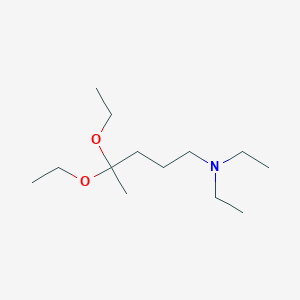
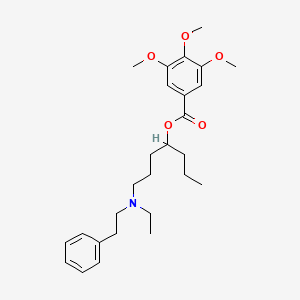
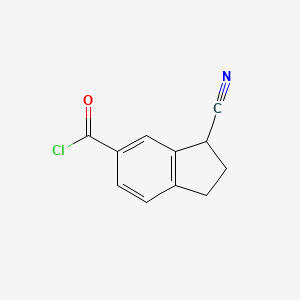
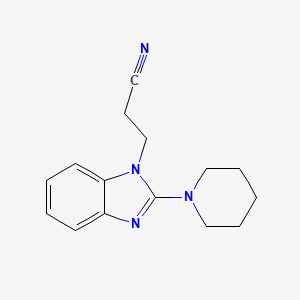

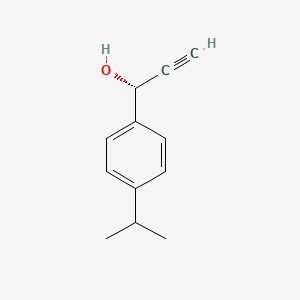
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
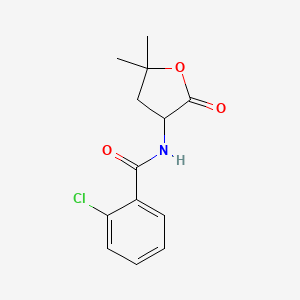
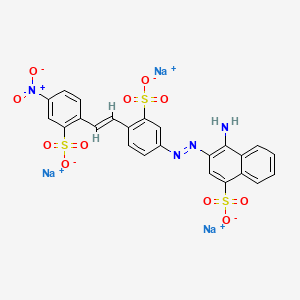
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
